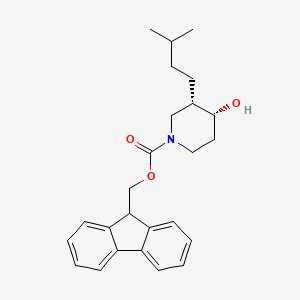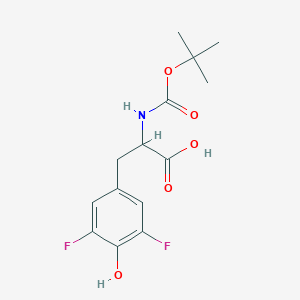![molecular formula C11H16F2N2O3 B12309123 Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B12309123.png)
Cis-tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-terc-butil (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahidropirrolo[3,4-c]pirrol-5-carboxilato es un compuesto orgánico complejo con una estructura única. Pertenece a la clase de compuestos heterocíclicos, específicamente pirroles, que son conocidos por sus diversas propiedades químicas y aplicaciones. Este compuesto se caracteriza por la presencia de átomos de flúor, que pueden influir significativamente en su reactividad y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de cis-terc-butil (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahidropirrolo[3,4-c]pirrol-5-carboxilato normalmente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo pirrólico, la introducción de los átomos de flúor y la adición del grupo éster terc-butilo. Los reactivos comunes utilizados en estos pasos incluyen agentes fluorantes, como el trifluoruro de dietilaminoazufre (DAST), y grupos protectores para garantizar reacciones selectivas.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para controlar los tiempos de reacción y las temperaturas con precisión, así como técnicas de purificación avanzadas como la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
Cis-terc-butil (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahidropirrolo[3,4-c]pirrol-5-carboxilato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para eliminar átomos de oxígeno o reducir dobles enlaces.
Sustitución: Los átomos de flúor pueden ser sustituidos por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un compuesto con grupos adicionales que contienen oxígeno, mientras que la sustitución podría resultar en una variedad de derivados dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Cis-terc-butil (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahidropirrolo[3,4-c]pirrol-5-carboxilato tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única lo convierte en un candidato para estudiar las interacciones enzimáticas y las afinidades de unión.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como los polímeros fluorados.
Mecanismo De Acción
El mecanismo de acción de cis-terc-butil (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahidropirrolo[3,4-c]pirrol-5-carboxilato implica su interacción con dianas moleculares específicas. Los átomos de flúor pueden mejorar la afinidad de unión a ciertas enzimas o receptores, potencialmente inhibiendo su actividad. Esto puede conducir a varios efectos biológicos, dependiendo de la diana y la vía involucrada.
Comparación Con Compuestos Similares
Compuestos similares
terc-butil (3aR,6aR)-hexahidropirrolo[3,4-b]pirrol-5(1H)-carboxilato: Estructura similar, pero carece de átomos de flúor.
terc-butil (3aR,6aR)-3a-hidroxi-1,2,3,4,6,6a-hexahidropirrolo[3,4-c]pirrol-5-carboxilato: Contiene un grupo hidroxilo en lugar de flúor.
Singularidad
La presencia de átomos de flúor en cis-terc-butil (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahidropirrolo[3,4-c]pirrol-5-carboxilato lo hace único en comparación con sus análogos. Los átomos de flúor pueden alterar significativamente la reactividad, la estabilidad y la actividad biológica del compuesto, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
tert-butyl 3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O3/c1-9(2,3)18-8(17)15-5-10(12)4-14-7(16)11(10,13)6-15/h4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQGNFQKFWHAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNC(=O)C2(C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


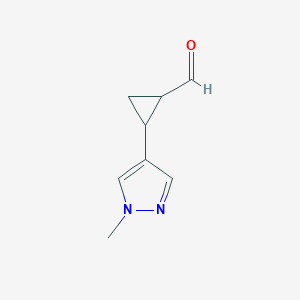
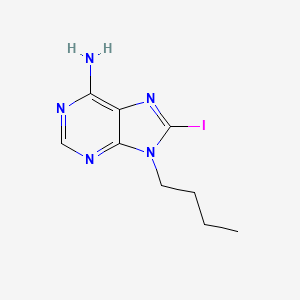
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![rac-[(3R,4S)-1-benzyl-4-ethoxypyrrolidin-3-yl]methanamine, trans](/img/structure/B12309087.png)
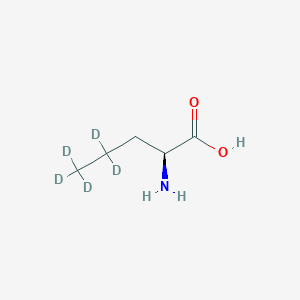
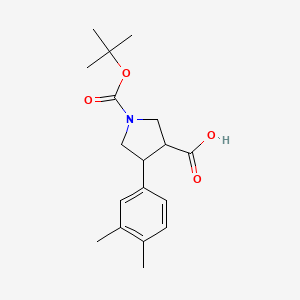

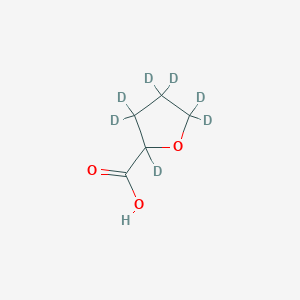
![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
